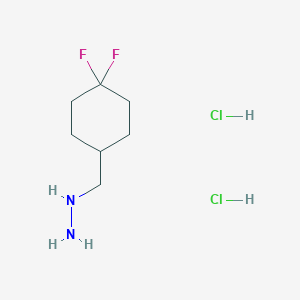

(4,4-difluorocyclohexyl)methylhydrazine;dihydrochloride

Description

(4,4-Difluorocyclohexyl)methylhydrazine dihydrochloride is a fluorinated hydrazine derivative characterized by a cyclohexyl ring substituted with two fluorine atoms at the 4,4-positions and a methylhydrazine moiety. Its molecular formula is C₇H₁₄Cl₂F₂N₂ (CAS: 1911568-46-1), and it is commercially available as an industrial-grade compound with 99% purity . The 4,4-difluorocyclohexyl group is critical for its biological activity, particularly in modulating ATPase inhibitory effects, as demonstrated in peptidomimetic analogues targeting P-glycoprotein (P-gp) . This compound’s synthesis involves coupling reactions with fluorinated intermediates, often retaining the difluorocyclohexyl group to preserve activity .

Properties

IUPAC Name |

(4,4-difluorocyclohexyl)methylhydrazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14F2N2.2ClH/c8-7(9)3-1-6(2-4-7)5-11-10;;/h6,11H,1-5,10H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBCQRWDTYABCIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CNN)(F)F.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-difluorocyclohexyl)methylhydrazine;dihydrochloride involves the reaction of 4,4-difluorocyclohexylmethylamine with hydrazine hydrate in the presence of hydrochloric acid. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4,4-difluorocyclohexylmethylamine+hydrazine hydrate+HCl→Hydrazine, [(4,4-difluorocyclohexyl)methyl]-, hydrochloride (1:2)

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters to enhance yield and purity. The process may include additional purification steps such as recrystallization and chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(4,4-difluorocyclohexyl)methylhydrazine;dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The compound can undergo substitution reactions where the hydrazine moiety is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives. Substitution reactions can result in a variety of substituted hydrazine compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that hydrazine derivatives, including (4,4-difluorocyclohexyl)methylhydrazine; dihydrochloride, exhibit promising anticancer properties. These compounds can inhibit tumor growth by interfering with cellular signaling pathways. For instance, studies have shown that certain hydrazines can induce apoptosis in cancer cells by modulating oxidative stress and enhancing the activity of pro-apoptotic proteins.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. In vitro studies suggest that it may protect neuronal cells from oxidative damage, which is crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's. The mechanism involves the reduction of reactive oxygen species and the enhancement of antioxidant defenses within the cells .

Biochemical Applications

Enzyme Inhibition Studies

(4,4-Difluorocyclohexyl)methylhydrazine; dihydrochloride has been utilized in enzyme inhibition assays. It has shown potential as an inhibitor of specific enzymes involved in metabolic pathways related to cancer and inflammation. For example, it can interact with enzymes like cyclooxygenase-2 (COX-2), which is implicated in inflammatory processes and cancer progression .

Cellular Mechanisms

In cellular models, this compound has been observed to affect cell proliferation and differentiation. It alters signaling pathways that regulate these processes, making it a candidate for further exploration in therapeutic contexts .

Material Science

Synthesis of Novel Materials

The unique chemical structure of (4,4-difluorocyclohexyl)methylhydrazine; dihydrochloride allows it to be used as a building block for synthesizing novel materials with specific properties. Its incorporation into polymer matrices has been studied for applications in drug delivery systems and smart materials that respond to environmental stimuli .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Case Study 1: Anticancer Activity | To evaluate the cytotoxic effects of (4,4-difluorocyclohexyl)methylhydrazine; dihydrochloride on breast cancer cells. | The compound significantly reduced cell viability by inducing apoptosis through the mitochondrial pathway. |

| Case Study 2: Neuroprotection | To assess the protective effects against oxidative stress in neuronal cells. | Treatment with the compound reduced cell death and improved survival rates under oxidative stress conditions. |

| Case Study 3: Enzyme Inhibition | To determine the inhibitory effects on COX-2 enzyme activity. | The compound exhibited dose-dependent inhibition of COX-2, suggesting potential anti-inflammatory properties. |

Mechanism of Action

The mechanism of action of (4,4-difluorocyclohexyl)methylhydrazine;dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Key Structural Analogues :

2,4-Dimethylphenylhydrazine Hydrochloride (C₈H₁₁ClN₂): Lacks fluorination but shares a substituted aromatic hydrazine structure. Used in dye synthesis and analytical chemistry, though less biologically active due to the absence of fluorine .

(2-Phenylethyl)hydrazine Dihydrochloride (C₈H₁₄Cl₂N₂): Features a phenethyl group instead of fluorocyclohexyl. Primarily utilized in pharmaceutical intermediates (e.g., phenelzine derivatives) but exhibits higher neurotoxicity .

4-Methoxyphenylhydrazine Hydrochloride (C₇H₁₁ClN₂O): Contains a methoxy group on the aromatic ring. Used in antitubercular and antibacterial hybrids but shows reduced metabolic stability compared to fluorinated derivatives .

(4-Methoxybenzyl)hydrazine Dihydrochloride (C₈H₁₄Cl₂N₂O): Benzyl-substituted hydrazine with methoxy modification. Demonstrates moderate antibacterial activity but lacks the conformational rigidity imparted by the difluorocyclohexyl group .

Table 1: Structural and Functional Comparison

Fluorination and Bioactivity

The 4,4-difluorocyclohexyl group confers unique advantages:

- Conformational Rigidity : Fluorine atoms restrict cyclohexyl ring puckering, enhancing binding to hydrophobic pockets in P-gp .

- Electron-Withdrawing Effects: Fluorine increases hydrazine’s stability against oxidation compared to non-fluorinated analogues (e.g., methylhydrazine sulfate) .

- Activity Retention : Deviations from the 4,4-difluoro substitution (e.g., 3,3- or 2,2-difluoro) result in >90% loss of ATPase inhibition, underscoring structural specificity .

Methylhydrazine Derivatives :

- 1,1-Dimethylhydrazine: More volatile and less acutely toxic than methylhydrazine but still carcinogenic .

Biological Activity

(4,4-Difluorocyclohexyl)methylhydrazine dihydrochloride, with the chemical formula and CAS number 1355355-65-5, is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : ((4,4-difluorocyclohexyl)methyl)hydrazine dihydrochloride

- Molecular Weight : 237.12 g/mol

- Purity : 97%

- Structural Formula :

Research indicates that (4,4-difluorocyclohexyl)methylhydrazine dihydrochloride may act as an inhibitor of specific biological pathways. It has been associated with the modulation of RNA methylation processes, particularly involving BCDIN3D activity. BCDIN3D is known to play a role in the methylation of precursor microRNAs and has implications in cancer biology, particularly breast cancer progression .

Pharmacological Effects

-

Antitumor Activity :

- In vitro studies have shown that compounds similar to (4,4-difluorocyclohexyl)methylhydrazine can inhibit the growth of cancer cells by targeting RNA methylation pathways. The inhibition of BCDIN3D activity leads to increased levels of tumor suppressor miRNAs such as miR-145, which is crucial in regulating cell proliferation and invasion .

- Receptor Agonism :

Case Studies

- Breast Cancer Models : In studies involving breast cancer cell lines, the application of (4,4-difluorocyclohexyl)methylhydrazine dihydrochloride resulted in significant downregulation of BCDIN3D expression. This led to a marked decrease in tumor cell invasion capabilities, suggesting its potential as a therapeutic agent .

- Inflammatory Responses : Research has also explored the compound's effects on immune cells. For instance, inhibitors similar to this compound have been shown to modulate cytokine production in activated T-cells, indicating a possible role in immune regulation .

Comparative Analysis

The following table summarizes the biological activities associated with (4,4-difluorocyclohexyl)methylhydrazine dihydrochloride compared to other hydrazine derivatives:

| Compound Name | Antitumor Activity | Receptor Interaction | Mechanism |

|---|---|---|---|

| (4,4-Difluorocyclohexyl)methylhydrazine dihydrochloride | Yes | FFA4/GPR120 | BCDIN3D inhibition |

| Methylhydrazine dihydrochloride | Moderate | None | Direct cytotoxicity |

| Other hydrazine derivatives | Variable | Various | Diverse mechanisms |

Q & A

Basic Question: What are the key synthetic methodologies for preparing (4,4-difluorocyclohexyl)methylhydrazine dihydrochloride, and how do reaction conditions influence yield and purity?

Answer:

The synthesis of hydrazine derivatives typically involves nucleophilic substitution or condensation reactions. For cyclohexyl-substituted hydrazines, a common approach is the reaction of a fluorinated cyclohexane carbaldehyde with hydrazine hydrate in the presence of hydrochloric acid . Industrial methods may optimize conditions (e.g., temperature, solvent polarity, and stoichiometry) to enhance yield. For instance, continuous flow systems can improve reaction homogeneity and reduce side products . Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity, as residual impurities (e.g., unreacted hydrazine) may interfere with downstream applications .

Basic Question: How is the structural integrity of (4,4-difluorocyclohexyl)methylhydrazine dihydrochloride validated in academic research?

Answer:

Characterization involves a combination of:

- Nuclear Magnetic Resonance (NMR): NMR confirms fluorine substitution patterns on the cyclohexyl ring, while NMR identifies hydrazine proton environments .

- High-Performance Liquid Chromatography (HPLC): Purity is assessed using reverse-phase columns with UV detection at 254 nm .

- Mass Spectrometry (MS): High-resolution MS verifies the molecular ion peak (e.g., [M+H]) and isotopic patterns consistent with chlorine and fluorine .

Advanced Question: How does the difluorocyclohexyl moiety influence the compound’s solubility and stability under physiological conditions?

Answer:

The 4,4-difluorocyclohexyl group enhances lipophilicity, which can improve membrane permeability but may reduce aqueous solubility. The hydrochloride salt form counteracts this by increasing polarity, enabling solubility in polar solvents (e.g., water or DMSO) for in vitro assays . Stability studies under physiological pH (7.4) and temperature (37°C) are critical; accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) can predict shelf-life .

Advanced Question: What strategies are employed to resolve contradictions in biological activity data for hydrazine derivatives with fluorinated substituents?

Answer:

Discrepancies in bioactivity often arise from:

- Structural analogs: Trifluoromethyl or chloro substituents (e.g., in ) may alter target binding compared to difluoro groups, requiring comparative IC assays .

- Experimental design: Variations in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (e.g., serum-free media) can skew results. Meta-analyses of published datasets are recommended to identify confounding variables .

- Metabolic stability: Fluorine substituents may reduce hepatic metabolism, extending half-life in vivo, which is validated via microsomal stability assays .

Advanced Question: How can computational modeling guide the optimization of (4,4-difluorocyclohexyl)methylhydrazine derivatives for target-specific interactions?

Answer:

- Docking studies: Molecular docking (e.g., AutoDock Vina) predicts binding affinities to enzymes like monoamine oxidase (MAO) or receptors. The difluorocyclohexyl group’s conformational rigidity can be modeled to assess steric compatibility .

- QSAR models: Quantitative structure-activity relationship (QSAR) analyses correlate substituent electronegativity (fluorine vs. chlorine) with inhibitory potency .

- DFT calculations: Density functional theory evaluates charge distribution and frontier molecular orbitals to rationalize reactivity trends .

Basic Question: What safety protocols are recommended for handling (4,4-difluorocyclohexyl)methylhydrazine dihydrochloride in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles are mandatory due to acute toxicity (GHS Category 4) and skin irritation risks .

- Ventilation: Use fume hoods to prevent inhalation of hydrochloride vapors during synthesis .

- Spill management: Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels .

Advanced Question: How do synthetic byproducts or degradation products of this compound impact experimental reproducibility?

Answer:

- Byproduct identification: LC-MS can detect hydrazine oxidation products (e.g., diazenes) or cyclohexyl ring-opening derivatives, which may act as assay interferents .

- Storage conditions: Degradation under light or humidity can generate HCl gas, altering pH in solution-based assays. Anhydrous storage at -20°C in amber vials is advised .

Advanced Question: What are the limitations of current spectroscopic techniques in characterizing fluorinated hydrazine derivatives?

Answer:

- NMR sensitivity: Low natural abundance and quadrupolar broadening may obscure signals in complex mixtures, requiring extended acquisition times or cryoprobes .

- X-ray crystallography: Fluorine’s small atomic radius complicates crystal lattice formation, necessitating co-crystallization with heavy atoms (e.g., bromine derivatives in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.